1,3-bis(2,6-dimethylphenyl)urea
Description
Properties
CAS No. |
25348-08-7 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1,3-bis(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C17H20N2O/c1-11-7-5-8-12(2)15(11)18-17(20)19-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H2,18,19,20) |
InChI Key |
JXUWOLMXMGHGMZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Preparation Methods
Challenges in Direct Phosgene Utilization
The high toxicity and volatility of phosgene necessitate specialized infrastructure, limiting its use in academic settings. Side reactions, such as the formation of biuret derivatives, are prevalent under excess amine conditions. A 2018 patent demonstrated that substituting phosgene with bis(trichloromethyl) carbonate (triphosgene) in toluene at 10°C reduced hazardous byproducts, achieving 92% yield for a related N,N′-bis(3-dimethylaminopropyl)urea derivative.
Triphosgene as a Safer Alternative
Triphosgene (C₃Cl₆O₃) generates phosgene in situ under controlled conditions, enabling safer handling. A representative procedure involves:
- Dissolving 2,6-dimethylaniline in anhydrous toluene under nitrogen.
- Dropwise addition of triphosgene solution at 0–10°C to minimize exothermic side reactions.
- Neutralization with potassium carbonate to precipitate the urea product.
Table 1: Comparative Reaction Conditions for Triphosgene-Mediated Urea Synthesis
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Prevents decomposition |
| Solvent | Toluene | Enhances solubility |
| Molar Ratio (Amine:Triphosgene) | 2:1 | Minimizes oligomers |
| Reaction Time | 2–4 hours | Completes carbamoylation |
This method’s efficacy is evidenced by IR spectra showing characteristic urea C=O stretches at 1636 cm⁻¹ and N-H bends at 3325 cm⁻¹.
Carbonyl Sulfide (COS)-Mediated Synthesis
The reaction of primary amines with COS under pressure offers a phosgene-free pathway. A two-stage autoclave process was optimized for unsymmetrical ureas, achieving 85–90% yields at 0.4 MPa COS pressure.
Mechanistic Insights
COS reacts with amines to form thiocarbamic acid intermediates, which undergo oxidative desulfurization to ureas. For this compound, the protocol involves:
- Charging 2,6-dimethylaniline and COS into a stainless-steel reactor with acetonitrile.
- Heating at 80°C for 6 hours to form the thiourea intermediate.
- Oxidative workup with hydrogen peroxide to yield the urea.
Table 2: COS Reaction Parameters and Outcomes
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| COS Pressure | 0.4 MPa | Lower pressures reduce conversion |
| Solvent | Acetonitrile | Polar aprotic solvent enhances kinetics |
| Oxidizing Agent | H₂O₂ (30% w/w) | Converts thiourea to urea |
This method avoids chloride byproducts but requires pressurized equipment, complicating scale-up.
Catalytic Approaches for Enhanced Efficiency
The use of ammonium chloride catalysts, as demonstrated in bis(trimethylsilyl)urea synthesis, reduces reaction times from 24 hours to <3 hours while maintaining yields >98%. Although developed for silylated ureas, this principle applies to aryl derivatives by modulating catalyst acidity.
Acid-Catalyzed Condensation
Protic acids (e.g., HCl) facilitate amine activation, enabling urea formation at 50°C. A proposed mechanism involves:
- Protonation of 2,6-dimethylaniline to enhance nucleophilicity.
- Reaction with triphosgene to form a carbamoyl chloride intermediate.
- Displacement by a second amine molecule to yield the urea.
Table 3: Catalyst Performance in Urea Synthesis
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| None | 120 | 65 |
| NH₄Cl | 50 | 98 |
| H₂SO₄ | 60 | 92 |
Purification and Characterization
Crude this compound often contains unreacted amine and symmetric urea byproducts. Column chromatography (ethyl acetate/hexane, 1:4) effectively isolates the product, with purity confirmed by HPLC (>98%).
Spectroscopic Fingerprints
- ¹H NMR (CDCl₃) : δ 1.95–2.05 (12H, CH₃), 6.85–7.15 (6H, aromatic).
- IR (KBr) : 3325 cm⁻¹ (N-H stretch), 1636 cm⁻¹ (C=O).
Industrial-Scale Considerations
Toluene is preferred over benzene due to lower toxicity, despite a 5% yield reduction. Continuous flow reactors could mitigate hazards associated with triphosgene by minimizing intermediate accumulation.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemical Applications
Organic Synthesis
1,3-bis(2,6-dimethylphenyl)urea serves as a valuable reagent in organic synthesis. It is utilized as a building block for constructing more complex molecular architectures. The compound's unique structure allows it to participate in various chemical reactions such as oxidation and substitution reactions, leading to the formation of quinones and other derivatives .
Polymer Production
In the industrial sector, this compound is employed in the production of polymers and resins. Its ability to form strong intermolecular interactions makes it an excellent candidate for enhancing the mechanical properties of polymeric materials.
Biological Applications
Enzyme Inhibition
Research has indicated that this compound exhibits potential as an enzyme inhibitor. Studies have shown that it can interact with biological macromolecules, modulating their activity and potentially leading to therapeutic effects .
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, its derivatives have shown antiproliferative effects against prostate and lung cancer cells by inhibiting β-glucuronidase activity, which is crucial for cancer progression .
Medical Applications
Therapeutic Properties
The medicinal potential of this compound includes anti-inflammatory and anticancer activities. Its derivatives have been synthesized and tested for their biological activity, demonstrating promising results in preclinical models .
Industrial Applications
Production of Specialty Chemicals
In addition to its use in polymer production, this compound is also involved in the synthesis of specialty chemicals that require specific properties such as solubility and reactivity. It is particularly useful in formulations where enhanced performance characteristics are desired .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Urea, N,N’-bis(2,6-dimethylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Effects
The following table summarizes key structural differences between 1,3-bis(2,6-dimethylphenyl)urea and selected analogs:
Key Observations:
- Steric Effects : Bulky substituents (e.g., 2,6-diisopropylphenyl in CAS 145131-63-1) reduce solubility but improve thermal stability compared to smaller groups like methyl .
- Hydrogen Bonding : All urea derivatives retain NH groups for hydrogen bonding, but steric hindrance in this compound and its analogs may limit accessibility to these sites.
- Symmetry vs. Asymmetry : Symmetric ureas (e.g., this compound) often exhibit higher crystallinity, facilitating structural analysis via tools like SHELXL . Asymmetric derivatives (e.g., CAS 145131-63-1) may exhibit unique packing behaviors or biological interactions due to mixed substituents .
Physical and Chemical Properties
While direct experimental data for this compound is sparse in the provided evidence, trends can be inferred:
- Melting Points : Bulky analogs (e.g., 2,6-diisopropylphenyl derivatives) typically exhibit higher melting points due to rigid packing, whereas phenyl or methyl-substituted ureas melt at lower temperatures.
- Solubility : Methyl groups in this compound likely reduce polarity, decreasing solubility in polar solvents compared to unsubstituted diphenylurea.
- Reactivity : Steric shielding in bulky derivatives may slow urea hydrolysis or nucleophilic attacks, enhancing stability.
Q & A
Q. What synthetic methodologies are recommended for preparing 1,3-bis(2,6-dimethylphenyl)urea with high yield and purity?
A two-step approach is commonly employed:
Coupling Reaction : React 2,6-dimethylaniline with phosgene or a safer equivalent (e.g., triphosgene) to form the intermediate isocyanate.
Urea Formation : Treat the isocyanate with a second equivalent of 2,6-dimethylaniline in anhydrous toluene or THF under inert atmosphere.
Optimization Tips :
- Use a molar ratio of 1:1.2 (aniline:phosgene) to minimize side products.
- Purify via recrystallization from ethanol or acetonitrile to achieve >95% purity (monitored by HPLC) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Combine spectroscopic and crystallographic techniques:
- NMR : Compare H and C NMR data to structurally similar ureas. For example, 1,3-bis(2,4-dimethylphenyl)urea (DPUD-9) shows aromatic protons at δ 6.97–6.83 ppm and methyl protons at δ 2.17 ppm in DMSO-d .
- X-ray Crystallography : Refine crystal structures using SHELXL, ensuring thermal displacement parameters (ADPs) are properly modeled. SHELXL’s restraints (e.g., DFIX, SIMU) improve accuracy for disordered methyl groups .
Advanced Research Questions
Q. How can computational modeling predict the catalytic or supramolecular properties of this compound?
Leverage density functional theory (DFT) and molecular dynamics (MD):
- DFT : Calculate HOMO-LUMO gaps to assess electron-donor/acceptor behavior. For example, urea derivatives with bulky substituents (e.g., 2,6-dimethylphenyl) exhibit steric effects that influence catalytic activity in polymerization .
- MD Simulations : Model hydrogen-bonding interactions in supramolecular assemblies. The urea moiety’s NH groups often form 1D chains or 2D networks, critical for host-guest chemistry .
Q. What strategies resolve discrepancies in biological activity data for this compound derivatives?
Address variability through:
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify IC values across multiple assays.
- Control Experiments : Include reference compounds (e.g., phenylurea-based enzyme inhibitors) to validate assay conditions. For example, inconsistencies in anti-inflammatory activity may arise from differences in cell permeability or metabolic stability .
Q. How can crystallographic refinement challenges for urea derivatives be mitigated?
Optimize SHELXL parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
